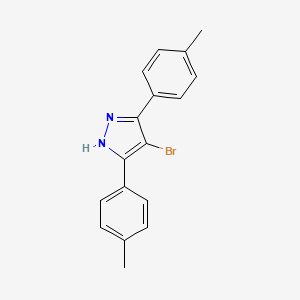

4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. orientjchem.orgrsc.org This structural motif is of significant interest in contemporary chemical research due to its wide range of applications. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. orientjchem.orgresearchgate.netglobalresearchonline.net In addition to their medicinal importance, pyrazoles are utilized in agrochemicals and as functional materials in coordination chemistry and for the development of dyes and fluorescent agents. rsc.orgglobalresearchonline.netmdpi.com The versatility of the pyrazole core allows for the synthesis of a vast library of derivatives with diverse and tunable properties. mdpi.com

The Unique Role of Halogenated Pyrazole Scaffolds in Organic Synthesis

The introduction of a halogen atom, such as bromine, onto the pyrazole scaffold significantly enhances its utility as a synthetic intermediate. researchgate.netresearchgate.net Halogenated pyrazoles are valuable building blocks in organic synthesis, primarily due to their ability to participate in a variety of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the pyrazole core with a wide array of functional groups, leading to the construction of more complex molecules with potential applications in drug discovery and materials science. mdpi.comresearchgate.net The presence of a bromine atom at a specific position on the pyrazole ring provides a reactive handle for regioselective functionalization. researchgate.net

Rationale for the Academic Investigation of 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole

The academic investigation of this compound is driven by its potential as a versatile precursor for the synthesis of novel, highly substituted pyrazole derivatives. The presence of the two 4-methylphenyl (p-tolyl) groups at positions 3 and 5 of the pyrazole ring already imparts specific steric and electronic properties to the molecule. The bromine atom at the 4-position offers a key site for further chemical modification.

Researchers would be interested in this compound for several reasons:

Medicinal Chemistry: The pyrazole scaffold is a well-established pharmacophore. The ability to functionalize the 4-position of this specific pyrazole could lead to the development of new analogues with enhanced biological activity. The tolyl groups may also contribute to favorable interactions with biological targets.

Materials Science: The rigid, aromatic structure of the bis(4-methylphenyl)pyrazole core suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo-substituent allows for the introduction of other functional groups to tune the electronic and photophysical properties of the resulting materials.

Supramolecular Chemistry: The combination of the pyrazole ring, which can act as a hydrogen bond donor and acceptor, and the aromatic tolyl groups provides opportunities for studying non-covalent interactions and designing novel supramolecular architectures.

Scope and Structure of the Research Outline

This article is structured to provide a comprehensive overview of this compound. The following sections will delve into the plausible synthetic routes and expected analytical data for this compound. The discussion will be framed within the context of established pyrazole chemistry and the synthetic utility of halogenated heterocyles. The article will conclude with a table of all chemical compounds mentioned.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2/c1-11-3-7-13(8-4-11)16-15(18)17(20-19-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKQMMHCIOMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260660 | |

| Record name | 4-Bromo-3,5-bis(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159988-74-5 | |

| Record name | 4-Bromo-3,5-bis(4-methylphenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159988-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-bis(4-methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Derivatization of 4 Bromo 3,5 Bis 4 Methylphenyl 1h Pyrazole

Cross-Coupling Reactions at the C-Br Bond

The C-Br bond at the C4 position of the pyrazole (B372694) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures.

Suzuki-Miyaura Coupling Reactions of 4-bromopyrazoles

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. For 4-bromopyrazoles, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl substituents at the C4 position.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or precatalysts like XPhos Pd G2, in the presence of a base (e.g., Na₂CO₃, K₃PO₄) and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water. The versatility of the Suzuki-Miyaura reaction is highlighted by its tolerance for a wide range of functional groups on both the boronic acid and the pyrazole substrate. For instance, successful couplings have been demonstrated on unprotected ortho-bromoanilines and various heteroaromatic boronic esters, including those containing pyrazole motifs. This indicates that the 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole core would be a competent substrate for such transformations, enabling the synthesis of 4-aryl or 4-heteroaryl pyrazole derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table is generated based on data from similar reactions and illustrates typical conditions.

| Catalyst | Ligand | Base | Solvent(s) | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 °C - Reflux | Good to Excellent |

| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | Good to Excellent |

Sonogashira Coupling Reactions and Alkyne Functionalization

The Sonogashira coupling reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne moieties onto the pyrazole core. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

For 4-bromopyrazoles, this reaction provides a direct route to 4-alkynylpyrazoles, which are valuable intermediates for further transformations or as core structures in materials science and medicinal chemistry. Typical conditions involve catalysts like PdCl₂(PPh₃)₂ with a CuI co-catalyst and a base such as triethylamine (B128534) (Et₃N) in a solvent like toluene at room temperature. Copper-free Sonogashira protocols have also been developed to circumvent issues like alkyne homocoupling. The reaction is generally tolerant of various functional groups, making it a highly effective method for the alkynylation of the this compound scaffold.

Table 2: Typical Conditions for Sonogashira Coupling of 4-Bromopyrazoles This table is generated based on data from similar reactions and illustrates typical conditions.

| Catalyst | Co-catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N / Piperidine | THF or DMF | Room Temp. to 60 °C |

Heck and Negishi-Type Cross-Coupling Reactions

The Heck reaction is a palladium-catalyzed method for C-C bond formation between an unsaturated halide (like a 4-bromopyrazole) and an alkene. This reaction leads to the formation of a new C-C bond between the pyrazole C4-position and one of the sp² carbons of the alkene, effectively creating 4-alkenyl-substituted pyrazoles. Ligandless palladium catalysts or systems with phosphine (B1218219) ligands are commonly employed, often in the presence of a base.

Negishi coupling, another important palladium-catalyzed reaction, involves the coupling of an organohalide with an organozinc reagent. While specific examples for 4-bromopyrazoles are less common in literature, the general applicability of Negishi coupling for C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bond formation makes it a viable strategy for derivatizing this compound with a wide range of alkyl, aryl, and vinyl groups.

Buchwald-Hartwig Amination Reactions and C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides. This reaction is particularly valuable for synthesizing 4-aminopyrazole derivatives from 4-bromopyrazoles. The reaction typically requires a palladium source (e.g., Pd(dba)₂), a suitable phosphine ligand (such as tBuDavePhos or BrettPhos), and a base (e.g., LHMDS or K₂CO₃).

The choice of ligand is crucial and often depends on the nature of the amine coupling partner. Studies have shown that both aromatic and aliphatic amines can be successfully coupled at the C4 position of the pyrazole ring. For instance, the Pd(dba)₂-catalyzed C-N coupling of 4-bromo-1-tritylpyrazole with amines lacking a β-hydrogen atom proceeds smoothly using tBuDavePhos as a ligand. lookchem.com In cases where amines possess a β-hydrogen, β-hydride elimination can be a competing side reaction, sometimes necessitating alternative catalytic systems, such as those based on copper. lookchem.com This methodology provides direct access to a diverse range of 4-(alkylamino)- and 4-(arylamino)pyrazoles.

Table 3: Ligand and Base Effects in Buchwald-Hartwig Amination of Bromopyrazoles This table is generated based on data from similar reactions and illustrates typical conditions.

| Substrate Type | Amine Type | Catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 4-Bromo-1H-pyrazole | Aromatic/Heteroaromatic | P4 / L4 (BrettPhos-based) | LHMDS | THF | 50-80 °C |

| 4-Bromo-1-tritylpyrazole | Aliphatic (no β-H) | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene | 80-110 °C |

Cross-Electrophile Coupling Strategies

Emerging strategies in cross-coupling, such as cross-electrophile coupling, offer novel pathways for bond formation without the need for pre-formed organometallic reagents. Dual catalytic systems, often combining nickel and photoredox catalysts, can facilitate the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. rsc.org This approach has been successfully applied to couple five-membered heterocycles like pyrazoles with alkyl chlorides. rsc.org This methodology allows for the formation of C(sp²)-C(sp³) bonds from widely available and stable starting materials, representing a modern and efficient strategy for the alkylation of the this compound core. rsc.org

Functionalization at the Pyrazole Nitrogen Atom (N1)

The N1 position of the pyrazole ring is characterized by an acidic proton, which can be readily removed by a base, rendering the nitrogen atom nucleophilic. nih.gov This allows for a variety of functionalization reactions, including alkylation, arylation, and the introduction of protecting groups. Such modifications are crucial for modulating the compound's physicochemical properties and for enabling further regioselective transformations on the pyrazole ring.

N-Alkylation and N-Arylation: N-alkylation is typically achieved by treating the pyrazole with an alkyl halide or other alkylating agent in the presence of a base like K₂CO₃, NaH, or an organic base in a polar aprotic solvent such as DMF or DMSO. lookchem.com For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers, although for a symmetrical 3,5-disubstituted pyrazole like the title compound, this is not an issue. N-arylation can be accomplished using activated aryl halides (e.g., fluoronitrobenzenes) or through copper- or palladium-catalyzed cross-coupling reactions. semanticscholar.org

N-Alkylation and N-Arylation Strategies

The presence of a pyrrole-like NH group in the pyrazole ring allows for facile deprotonation to form a pyrazolate anion, which serves as a potent nucleophile for substitution reactions. nih.gov The N-substitution of this compound is a key strategy for modulating its physicochemical properties. Due to the C2v symmetry of the core structure (ignoring the N-H proton), the N1 and N2 positions are chemically equivalent, thus precluding the formation of regioisomers upon substitution. However, the significant steric hindrance imposed by the two flanking 4-methylphenyl groups at the C3 and C5 positions necessitates carefully chosen reaction conditions to achieve efficient substitution.

N-Alkylation: Standard N-alkylation methods involve the deprotonation of the pyrazole NH with a suitable base, followed by quenching with an alkyl halide electrophile. pharmaguideline.com For sterically hindered pyrazoles, strong bases are often required to generate the nucleophilic pyrazolate anion effectively. The choice of solvent is also critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF) being preferred as they solvate the cation of the base, enhancing the nucleophilicity of the anion. lookchem.com

Commonly employed conditions for N-alkylation are summarized in the table below.

| Base | Electrophile (R-X) | Solvent | Temperature | Expected Product |

| Sodium Hydride (NaH) | Alkyl Halide | THF/DMF | 0 °C to RT | N-alkyl-4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole |

| Potassium Carbonate (K₂CO₃) | Alkyl Halide | DMSO | RT to 80 °C | N-alkyl-4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole |

| Cesium Carbonate (Cs₂CO₃) | Alkyl Halide | DMF | RT to 60 °C | N-alkyl-4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole |

This is an interactive data table based on established N-alkylation methodologies for pyrazoles. lookchem.com

N-Arylation: The introduction of an aryl group at the pyrazole nitrogen typically requires more specialized methods, such as transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation was the traditional method, but it often requires harsh conditions. Modern copper- and palladium-catalyzed N-arylation reactions, like the Buchwald-Hartwig amination, are more versatile and occur under milder conditions. acs.orgorganic-chemistry.org Copper-catalyzed systems, often employing CuI with a diamine ligand, are particularly effective for the N-arylation of various azoles, including sterically demanding pyrazoles. acs.orgorganic-chemistry.org Iron-catalyzed protocols have also emerged as a more economical and environmentally benign alternative. lookchem.com These methods are tolerant of a wide range of functional groups on both the pyrazole and the aryl halide. acs.org

Coordination Chemistry at the Pyrazole Nitrogen

Pyrazole and its derivatives are versatile ligands in coordination chemistry due to the presence of a basic, pyridine-like sp²-hybridized nitrogen atom that can donate its lone pair of electrons to a metal center. nih.govresearchgate.net this compound can act as a monodentate ligand, coordinating to a metal ion through its N2 atom. The significant steric bulk presented by the 3,5-diaryl substituents plays a crucial role in defining the coordination sphere of the resulting metal complex, often influencing its geometry and nuclearity. uninsubria.it

Upon deprotonation, the resulting pyrazolate anion can function as a bridging ligand between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. uninsubria.it However, the steric demands of the large 4-methylphenyl groups in the target molecule would likely disfavor the formation of such bridged species, instead promoting the formation of mononuclear complexes. The nature of the metal ion, its preferred coordination number, and the other ligands present will ultimately dictate the final structure of the complex, which could range from tetrahedral to square planar or octahedral geometries. researchgate.netnih.gov For instance, reactions with zinc(II) or copper(II) salts could lead to tetrahedral or square planar complexes, respectively. The rich coordination chemistry of pyrazoles has led to their use in creating complexes for applications in catalysis and materials science. researchgate.netacs.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity: In the context of this compound, the most significant regiochemical consideration arises during N-substitution. However, as the molecule is symmetric with respect to the C3 and C5 substituents, the two ring nitrogens are equivalent through tautomerism, and thus N-alkylation or N-arylation leads to a single product without the formation of regioisomers. nih.gov If the substituents at the 3 and 5 positions were different, regioselectivity would become a critical factor, with substitution generally favoring the nitrogen atom adjacent to the less sterically demanding substituent. lookchem.comacs.org Regioselectivity is also paramount in the electrophilic aromatic substitution of the phenyl rings, where, as discussed in section 3.3.1, the combined directing effects of the methyl and pyrazole groups selectively activate the positions ortho to the methyl group. quora.com

Stereoselectivity: The parent compound is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity become relevant only during derivatization reactions that introduce a new chiral center. For example, if an N-alkyl side chain containing a stereocenter is introduced, or if a functional group on one of the tolyl rings is transformed to create a chiral center (e.g., reduction of a prochiral ketone to a chiral alcohol), then stereoselective synthesis methods would be required to control the configuration of the product. Asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries or rhodium-catalyzed asymmetric additions to allenes, which can generate enantioenriched N-substituted pyrazoles. nih.govlookchem.com Such strategies could be adapted to derivatives of this compound to produce specific stereoisomers if a chiral element were to be installed in the molecule.

Theoretical and Computational Investigations of 4 Bromo 3,5 Bis 4 Methylphenyl 1h Pyrazole

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole are fundamental to its reactivity and potential applications. The distribution of electrons within the molecule, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of its chemical behavior.

Computational studies on similar 3,5-diaryl-1H-pyrazoles indicate that the HOMO is typically distributed over the pyrazole (B372694) ring and the electron-rich aryl substituents, while the LUMO is often localized on the pyrazole core and the regions between the rings. The presence of the electron-donating methyl groups on the phenyl rings is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom at the 4-position of the pyrazole ring would likely lower the energy of the LUMO, enhancing its electron-accepting capabilities.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity and greater polarizability. For this compound, the interplay of the electron-donating tolyl groups and the electron-withdrawing bromo substituent will fine-tune this energy gap. Theoretical calculations, such as those employing Density Functional Theory (DFT), are essential for quantifying these effects. eurjchem.comderpharmachemica.com

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting capacity. |

Molecular Geometry Optimization and Conformational Landscapes

The three-dimensional structure of this compound dictates its physical and biological properties. Molecular geometry optimization using computational methods like DFT provides insights into the most stable arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. nih.govbohrium.com

For this compound, a key feature is the relative orientation of the two 4-methylphenyl (tolyl) rings with respect to the central pyrazole ring. Due to steric hindrance between the aryl groups and the pyrazole core, it is expected that the tolyl rings will be twisted out of the plane of the pyrazole ring. The precise dihedral angles would be a balance between steric repulsion and the electronic effects of π-conjugation. The bromine atom at the 4-position is not expected to introduce significant steric strain.

Conformational analysis would reveal the potential energy landscape of the molecule, identifying the global minimum energy conformation and any other low-energy conformers. This is particularly important for understanding how the molecule might interact with biological targets or pack in a crystal lattice.

Table 2: Predicted Optimized Geometrical Parameters

| Parameter | Predicted Value |

|---|---|

| C3-C4 Bond Length | 1.39 Å |

| C4-C5 Bond Length | 1.39 Å |

| C4-Br Bond Length | 1.89 Å |

| Dihedral Angle (Pyrazole - Phenyl Ring 1) | ~40-50° |

Elucidation of Reaction Mechanisms and Transition State Analysis using Density Functional Theory (DFT)

Understanding the synthetic pathways to this compound is crucial for its practical application. A plausible synthetic route is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). rsc.orgmdpi.com In this case, the precursor would be 1,3-bis(4-methylphenyl)propane-1,3-dione and hydrazine, followed by bromination at the 4-position.

DFT calculations can be employed to model the reaction mechanism, identifying the intermediates and transition states involved. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and regioselectivity. rsc.org For the synthesis of this specific pyrazole, DFT could elucidate the energetics of the cyclization step and the subsequent bromination, confirming the feasibility of the proposed synthetic route. Transition state analysis would pinpoint the geometry of the highest energy point along the reaction coordinate, offering insights into the factors that control the reaction's efficiency.

Intermolecular Interactions and Supramolecular Assembly Prediction

In the solid state, molecules of this compound will arrange themselves into a crystal lattice governed by a variety of intermolecular interactions. These interactions are critical for determining the material's properties, such as its melting point and solubility.

The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor, leading to the formation of hydrogen-bonded dimers or chains. imedpub.comresearchgate.net The bromine atom can participate in halogen bonding, a directional interaction with electron-donating atoms. nih.govnih.gov Furthermore, the aromatic tolyl rings can engage in π-π stacking interactions. researchgate.net Computational methods can predict the strength and geometry of these interactions, helping to forecast the most likely supramolecular assemblies. rsc.org

Table 3: Predicted Intermolecular Interaction Energies

| Interaction Type | Predicted Energy (kcal/mol) |

|---|---|

| N-H···N Hydrogen Bond | -5 to -8 |

| C-Br···N Halogen Bond | -2 to -4 |

Prediction of Spectroscopic Signatures and Advanced Vibrational Analysis

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their characterization. Theoretical calculations can generate simulated infrared (IR) and Raman spectra for this compound. researchgate.netnih.govarxiv.org

The calculated vibrational frequencies can be assigned to specific molecular motions, such as the N-H stretch, C=C stretching of the aromatic rings, and the C-Br stretch. Comparing the predicted spectra with experimental data can confirm the molecule's structure. Advanced vibrational analysis can provide further details on the coupling between different vibrational modes. derpharmachemica.comrdd.edu.iqresearchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3400-3500 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C=C Stretch (Aromatic) | ~1500-1600 |

| C-N Stretch (Pyrazole) | ~1300-1400 |

Rational Design of Derivatives Based on Computational Insights

The theoretical understanding gained from the computational investigation of this compound can be leveraged for the rational design of new derivatives with tailored properties. ijpbs.comnih.gov For instance, by modifying the substituents on the phenyl rings or at the N1 position of the pyrazole, it is possible to fine-tune the electronic and steric properties of the molecule.

Computational screening of virtual libraries of derivatives can efficiently identify candidates with desired characteristics, such as enhanced biological activity or specific material properties. nih.gov For example, if the goal is to develop a more potent therapeutic agent, derivatives could be designed to optimize interactions with a specific biological target. researchgate.netnih.govnih.gov This in silico approach significantly accelerates the discovery and development of new functional molecules. mdpi.com

Advanced Applications and Functional Materials Incorporating 4 Bromo 3,5 Bis 4 Methylphenyl 1h Pyrazole Scaffolds

Integration into Optoelectronic Materials

The inherent photophysical properties of 3,5-diaryl-pyrazole derivatives, such as strong luminescence and good charge carrier mobility, have led to their investigation in various optoelectronic applications. researchgate.net While direct studies on 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole are limited, the behavior of similar compounds provides a strong indication of its potential in this field.

In the realm of Organic Light-Emitting Diodes (OLEDs), pyrazole (B372694) derivatives have demonstrated significant promise, primarily as host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The key to their success lies in their high triplet energies (ET) and bipolar charge-transporting capabilities, which are essential for efficient energy transfer to the guest emitter molecules and for balancing charge carriers within the emissive layer. nih.gov

For instance, a series of bipolar host materials incorporating pyrazole and carbazole (B46965) units have been developed. These materials exhibit high triplet energies, ranging from 2.76 to 3.02 eV, making them suitable for hosting blue and green emitters. nih.gov The strategic design of these molecules, by adjusting the linkage between the electron-accepting pyrazole and electron-donating carbazole moieties, allows for the tuning of frontier molecular orbital (HOMO/LUMO) energy levels and charge-transporting abilities. nih.gov

While specific performance data for this compound is not available, the table below summarizes the performance of OLEDs using analogous pyrazole-based host materials. This data illustrates the potential of this class of compounds in achieving high-efficiency OLEDs.

| Host Material | Emitter | Device Type | Maximum Current Efficiency (cd A⁻¹) | Maximum External Quantum Efficiency (%) |

|---|---|---|---|---|

| m-CzDPz | Blue Phosphorescent | PHOLED | 48.3 | 26.8 |

| 3-CzDPz | Green Phosphorescent | PHOLED | 91.2 | 29.0 |

| 3-CzDPz | Blue TADF | TADF-OLED | 26.2 | 15.8 |

| 3-CzDPz | Green TADF | TADF-OLED | 41.1 | 13.3 |

Data for analogous pyrazole-based host materials, illustrating the potential of this compound class in OLEDs. nih.gov

The charge transport properties of organic materials are crucial for their application in electronic devices. fluxim.com Diaryl-pyrazole derivatives have been investigated as organic semiconductors due to their potential for both hole and electron transport. The ability to tune the electronic properties through substitution on the aryl rings and the pyrazole core makes them versatile candidates for charge transport layers in OLEDs and other organic electronic devices. rsc.org

The charge carrier mobility in organic semiconductors is a key performance metric. While specific mobility data for this compound has not been reported, studies on other small molecule organic semiconductors provide a framework for understanding its potential. mdpi.com The mobility in these materials is influenced by factors such as molecular packing in the solid state and the reorganization energy associated with charge transfer between molecules. kit.edu The presence of the bulky tolyl groups and the bromo-substituent in the title compound will significantly influence these properties.

Pyrazole derivatives have also been explored for their use in organic solar cells (OSCs). Their electronic properties can be tailored to function as either donor or acceptor materials in the photoactive layer of a bulk heterojunction solar cell. researchgate.net The development of novel pyrazole-based dyes for dye-sensitized solar cells (DSSCs) is another active area of research. dntb.gov.ua

Recent advancements in organic photovoltaics have seen power conversion efficiencies (PCEs) exceeding 19% for single-junction devices, largely driven by the development of new photoactive materials. jos.ac.cnopticsjournal.net While pyrazole derivatives are still an emerging class of materials in this field, initial studies are promising. For example, some pyrazole derivatives have been used as electron-donating dyes in photovoltaic cells, with the active layer being a blend of the dye with an electron-accepting polymer. researchgate.net

The table below presents the performance of an organic solar cell based on a pyrazole derivative, showcasing the potential of this class of compounds in energy conversion applications.

| Photoactive Layer Components | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) | Open-Circuit Voltage (Voc) | Fill Factor (FF) |

|---|---|---|---|---|

| PIF8BT:PDI | 3.86% | 9.26 mA/m² | 0.59 V | 68.86% |

Performance of an organic solar cell with a photoactive absorber layer containing a perylene (B46583) tetracarboxy diimide (PDI) derivative, analogous to pyrazole-based systems. kwpublisher.com

Role as Ligands in Catalytic Systems

The nitrogen atoms in the pyrazole ring make it an excellent ligand for coordinating with transition metals. The steric and electronic properties of pyrazole-based ligands can be readily modified by introducing substituents at various positions on the ring, which in turn influences the catalytic activity of the resulting metal complexes. rsc.org The this compound, with its bulky aryl groups and a reactive bromine atom, is a promising candidate for the design of novel ligands for transition metal catalysis.

Pyrazole-containing compounds have been successfully employed as ligands to stabilize metal complexes used as pre-catalysts in various cross-coupling reactions. rsc.org The synthesis of such ligands often involves the condensation of β-diketones with hydrazine (B178648) derivatives, followed by functionalization. kit.edu For this compound, the two tolyl groups at the 3 and 5 positions provide significant steric bulk around the metal center, which can enhance catalytic activity in certain reactions. rsc.org

Palladium and copper complexes bearing pyrazole-based ligands have shown significant catalytic activity in C-C and C-X (where X is a heteroatom) bond-forming reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules, including pharmaceuticals and functional materials.

While there is no specific data on the catalytic performance of complexes derived from this compound, studies on similar systems demonstrate their potential. For example, bulky bis(pyrazolyl)palladium(II) complexes have been evaluated in Suzuki-Miyaura cross-coupling reactions, showing high conversion rates. rsc.org The steric bulk of the ligands was found to enhance the catalytic activity. rsc.org

The table below summarizes the catalytic performance of a palladium complex with a bulky pyrazole-based ligand in the Suzuki-Miyaura cross-coupling of bromobenzene (B47551) with phenylboronic acid, illustrating the potential of such systems.

| Catalyst System | Reaction | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

|---|---|---|---|---|

| Bis(pyrazolyl)palladium(II) complex | Suzuki-Miyaura Coupling | 0.33 | 4 | 98 |

| Pd(dppf)Cl₂ | Suzuki-Miyaura Coupling | 10 | 2 | High Yield |

Catalytic performance of analogous pyrazole-based palladium complexes in the Suzuki-Miyaura cross-coupling reaction. rsc.orgnih.gov

Furthermore, pyrazole-derived ligands have been used in copper-catalyzed C-O coupling reactions (Ullmann condensation) for the synthesis of diaryl ethers. researchgate.net The electronic and steric effects of the substituents on the pyrazole ring play a crucial role in the efficiency of these catalytic systems. researchgate.net

Exploration of Pyrazole-Metal Complexes in Redox Catalysis

Pyrazole derivatives are well-regarded for their ability to form stable complexes with a variety of transition metals, which can then act as catalysts in redox reactions. The nitrogen atoms in the pyrazole ring serve as excellent coordination sites for metal ions. Although direct catalytic applications of this compound complexes are not specifically reported, the behavior of other pyrazole-based metal complexes provides a strong indication of their potential.

Transition metal complexes involving pyrazole-functionalized ligands have been synthesized and investigated for their catalytic activities. For instance, Cobalt(II/III), Nickel(II), and Copper(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene have been synthesized and characterized. These complexes have shown catalytic activity in the oxidation of styrene (B11656) to benzaldehyde. rsc.org The presence of bulky aryl groups, such as the 4-methylphenyl substituents in the target compound, can influence the steric and electronic environment around the metal center, thereby tuning the catalytic activity and selectivity.

Furthermore, the bromine atom at the 4-position of the pyrazole ring could serve as a site for further functionalization or could influence the electronic properties of the ligand, which in turn affects the redox potential of the metal center in a complex. Research on other pyrazole complexes has demonstrated their involvement in various catalytic transformations, underscoring the potential of pyrazole-metal complexes in redox catalysis. nih.govresearchgate.net

Table 1: Examples of Pyrazole-Metal Complexes in Catalysis

| Metal Complex | Catalytic Application | Reference |

| Co(II/III), Ni(II), Cu(II) complexes with pyrazole-functionalized 1,3,5-triazopentadiene | Oxidation of styrene to benzaldehyde | rsc.org |

| Ruthenium(II) complexes with protic pyrazole pincer ligands | Transfer hydrogenation | nih.gov |

| Iron complexes with pyrazole-containing ligands | Hydrazine oxidation | nih.gov |

Development of Chemical Sensors and Probes

The inherent fluorescence and chelating properties of pyrazole derivatives make them excellent candidates for the development of chemical sensors and probes. nih.gov The core structure of this compound, with its aromatic side groups, is likely to exhibit fluorescence. Upon coordination with metal ions, changes in the fluorescence intensity or wavelength can be observed, forming the basis for a sensor.

Numerous studies have demonstrated the application of pyrazoline and pyrazole derivatives as "turn-on" or "turn-off" fluorescent sensors for various metal ions, including Fe³⁺, Zn²⁺, and Cd²⁺. tandfonline.comsemanticscholar.org For example, a simple pyrazole-based sensor was shown to exhibit a 20-fold increase in fluorescence intensity upon binding with Zn²⁺ ions. semanticscholar.org The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the pyrazole ring. The two 4-methylphenyl groups in the target compound could enhance the fluorescence quantum yield and provide steric hindrance that might contribute to selective ion recognition.

The general mechanism for sensing often involves processes like intramolecular charge transfer (ICT), ligand-to-metal charge transfer (LMCT), or chelation-enhanced fluorescence (CHEF). The electron-rich nature of the bis(4-methylphenyl) substituents could facilitate such charge transfer processes, making the scaffold promising for sensor applications.

Table 2: Pyrazole-Based Fluorescent Sensors for Metal Ion Detection

| Sensor Type | Target Ion | Sensing Mechanism | Reference |

| Pyrazole-based sensor | Zn²⁺ | Fluorescence "turn-on" | semanticscholar.org |

| Pyrazole-based sensor | Fe³⁺ | Fluorescence "turn-on" | semanticscholar.org |

| Pyrazoline-based sensor | Fe³⁺ | Fluorescence quenching | tandfonline.com |

| Pyridine-pyrazole derivative | Al³⁺ | Colorimetric and fluorescent detection | nih.gov |

Precursors for Polymer Chemistry and Macromolecular Architectures

Substituted pyrazoles can be utilized as monomers in the synthesis of novel polymers with unique properties. The presence of reactive sites on the pyrazole ring or its substituents allows for polymerization through various mechanisms. While there is no specific literature on the use of this compound as a polymer precursor, related pyrazole-containing polymers have been synthesized and characterized.

For instance, new classes of biologically active polyazomethines have been synthesized through the polycondensation of diaminopyrazole derivatives with terephthalaldehyde. tandfonline.comtandfonline.com These polymers have demonstrated high thermal stability and, in some cases, antibacterial properties. The bromine atom on the this compound could potentially be used as a handle for cross-coupling reactions to form polymer chains.

Furthermore, vinylpyrazole derivatives have been shown to undergo free-radical polymerization to yield high molecular weight polymers. nih.gov The bulky bis(4-methylphenyl) groups would likely impart rigidity and potentially interesting thermal and optical properties to a resulting polymer. The development of pyrazole-based polymers is an active area of research, with potential applications in materials science due to their thermal stability and potential for functionalization. tandfonline.com

Non-linear Optical (NLO) Materials

Materials with significant non-linear optical (NLO) properties are crucial for applications in optoelectronics, such as optical data storage and signal processing. Organic molecules with extended π-conjugation and charge-transfer characteristics are often good candidates for NLO materials. The structure of this compound, featuring a central heterocyclic ring connected to two aryl groups, provides a framework for delocalized π-electrons.

Research into organometallic complexes has shown that the incorporation of transition metals can significantly enhance the NLO properties of organic ligands. nih.gov The formation of metal complexes with this compound could therefore be a viable strategy to develop new NLO materials. Computational studies, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of novel compounds by calculating parameters like hyperpolarizability. analis.com.my Although experimental data for the target compound is not available, the general structural features are conducive to potential NLO activity.

Future Perspectives and Emerging Research Directions for 4 Bromo 3,5 Bis 4 Methylphenyl 1h Pyrazole

Exploration of Unconventional Synthetic Routes

Traditional synthesis of polysubstituted pyrazoles often relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can involve harsh conditions and may lack regioselectivity. mdpi.commdpi.com Future research will likely focus on more sophisticated and sustainable methods for constructing the 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole core and its analogues.

Emerging "green" synthetic strategies are becoming increasingly important. nih.govbenthamdirect.com These include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and solvent-free or aqueous-based methods that minimize environmental impact. mdpi.comthieme-connect.comrsc.org For instance, one-pot multicomponent reactions (MCRs) under microwave irradiation or catalyzed by eco-friendly catalysts like nano-ZnO represent a promising avenue for the efficient, atom-economical synthesis of complex pyrazole (B372694) structures. mdpi.commdpi.com

Furthermore, the application of flow chemistry could offer precise control over reaction parameters, enhancing safety and scalability. Other innovative approaches may involve photoredox catalysis or enzymatic synthesis to achieve high selectivity under mild conditions, moving away from classical, often aggressive, bromination and cyclization reagents. mdpi.com

| Synthetic Approach | Potential Advantages for Pyrazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved efficiency. nih.gov |

| Aqueous-Based Methods | Environmentally friendly, reduced use of toxic organic solvents. thieme-connect.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly of complex molecules. mdpi.com |

| Flow Chemistry | Precise control of reaction conditions, enhanced safety, and scalability. |

| Photoredox/Enzymatic Catalysis | High selectivity, mild reaction conditions, sustainable. mdpi.com |

Discovery of Novel Reactivity Patterns and Multi-functionalization Strategies

The this compound molecule possesses multiple sites for further chemical modification, making it a valuable building block. The bromine atom at the C4 position is a key functional handle for post-synthesis modification. mdpi.com Future research will heavily exploit this feature through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, to introduce a wide array of substituents and construct more complex molecular architectures. mdpi.com

Beyond established coupling reactions, exploring C-H activation at the tolyl groups offers a direct and atom-economical route to biaryl compounds or other functionalized derivatives. The N-H bond of the pyrazole ring provides another site for diversification, allowing for the introduction of various alkyl or aryl groups that can modulate the compound's electronic and steric properties. acs.org Regioselective metalation, followed by trapping with electrophiles, presents a powerful strategy for sequential functionalization at different positions of the pyrazole core. nih.gov This multi-pronged approach enables the creation of a diverse library of derivatives from a single, advanced intermediate.

Advanced Characterization Techniques for Structure-Property Relationships

A deep understanding of the relationship between the three-dimensional structure of this compound and its physicochemical properties is crucial for designing new applications. While standard techniques like NMR and mass spectrometry are routine, advanced methods will provide more nuanced insights. nih.gov

Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguous structure elucidation of complex heterocyclic systems. nih.govipb.ptresearchgate.net Single-crystal X-ray diffraction will be invaluable for determining the precise solid-state conformation and intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern crystal packing and material properties.

Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role. researchgate.netresearchgate.net DFT calculations can predict molecular geometries, electronic properties (like HOMO-LUMO energy gaps), and spectroscopic signatures (IR and NMR spectra), complementing experimental data. nih.govresearchgate.net These computational studies can help rationalize observed reactivity and guide the design of new derivatives with tailored optical, electronic, or biological properties.

| Characterization Technique | Information Gained | Relevance |

| 2D NMR (HMBC, HSQC) | Unambiguous assignment of proton and carbon signals, connectivity mapping. ipb.pt | Confirms complex molecular structure and regiochemistry. |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, intermolecular interactions. researchgate.net | Elucidates solid-state packing and its influence on material properties. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectra. nih.gov | Rationalizes reactivity and guides the design of new functional molecules. |

Integration into Complex Chemical Systems and Devices

The unique structural and electronic features of pyrazole derivatives make them attractive candidates for integration into advanced materials and functional systems. mdpi.com The this compound scaffold, with its potential for extensive functionalization, could serve as a core building block in several high-tech applications.

In materials science, pyrazole derivatives are explored for their photophysical properties. rsc.orgnih.gov By attaching suitable chromophores or electron-donating/accepting groups through the bromine handle, derivatives could be designed for use in organic light-emitting diodes (OLEDs), fluorescent sensors, or as dyes. researchgate.netresearchgate.net The pyrazole core can act as a chelating ligand, enabling the development of sensors for specific metal ions. rsc.org

In medicinal chemistry, the pyrazole nucleus is a "privileged scaffold" found in numerous approved drugs. nih.govnih.gov Derivatives of this compound could be investigated for a range of biological activities. The tolyl groups can enhance interactions with hydrophobic pockets in enzymes or receptors, while the bromine atom provides a vector for attaching pharmacophores or solubilizing groups.

Challenges and Opportunities in the Scalable Synthesis of Advanced Pyrazole Derivatives

While the synthesis of this compound may be achievable on a laboratory scale, transitioning to large-scale industrial production presents significant challenges. Key issues include the cost and availability of starting materials, the efficiency and regioselectivity of the cyclization and bromination steps, and the need for potentially costly purification methods like column chromatography. mdpi.com

However, these challenges create opportunities for innovation. The development of robust, high-yielding, and regioselective one-pot syntheses would be a major advancement. researchgate.net Employing principles of green chemistry, such as using recyclable catalysts, minimizing solvent use, and designing more atom-economical reaction pathways, can make the process more sustainable and cost-effective. nih.govresearchgate.net The adoption of continuous manufacturing technologies could overcome the limitations of batch processing, leading to more consistent product quality and higher throughput, ultimately enabling the broader application of this and other advanced pyrazole derivatives.

Q & A

Q. What are the standard synthetic routes for 4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or halogenation of pyrazole precursors. For example, a reflux method using absolute ethanol and glacial acetic acid as a catalyst under reduced pressure is effective for analogous pyrazole derivatives . Optimization variables include:

- Solvent selection : Methanol or ethanol, depending on precursor solubility.

- Catalyst use : Glacial acetic acid enhances reaction rates in cyclocondensation .

- Temperature and time : Reflux for 4–8 hours ensures completion, with yields improved by vacuum evaporation of solvents .

- Purification : Filtration or recrystallization from ethanol/water mixtures is recommended for high-purity products .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- NMR spectroscopy : - and -NMR identify substituent positions (e.g., bromine and methylphenyl groups) via coupling patterns and chemical shifts .

- X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., pyrazole N–H interactions) .

- Mass spectrometry : High-resolution MS confirms molecular weight and bromine isotopic patterns .

Advanced Research Questions

Q. How can researchers address conflicting data in reaction yields or byproduct formation during synthesis?

Systematic analysis of variables is critical:

- Byproduct identification : Use HPLC or GC-MS to detect intermediates (e.g., unreacted hydrazines or chalcone derivatives) .

- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol .

- Stoichiometry adjustments : Excess brominating agents (e.g., NBS) or controlled hydrazine ratios minimize incomplete halogenation .

Q. What strategies optimize the compound’s pharmacological activity in structure-activity relationship (SAR) studies?

- Substituent modification : Replace bromine with electron-withdrawing groups (e.g., nitro) to enhance bioactivity .

- Hybridization : Attach thiazole or triazole moieties to the pyrazole core for synergistic anti-inflammatory or antimicrobial effects .

- Crystallographic insights : Leverage X-ray data to design analogs with improved binding to target proteins (e.g., COX-2 or kinase enzymes) .

Q. How can discrepancies in biological activity data across studies be resolved?

- Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude inactive impurities .

- Biological assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Solubility optimization : Employ DMSO/PBS mixtures to prevent aggregation in vitro .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives

| Variable | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | Ethanol/Glacial Acetic Acid | Enhances cyclization | |

| Reaction Time | 4–6 hours (reflux) | Minimizes decomposition | |

| Catalyst | Acetic Acid (5 drops) | Accelerates imine formation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.